An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol
An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol
Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug development, the adage "a potent molecule is not always a successful drug" has never been more resonant. The journey from a promising hit in a high-throughput screen to a viable clinical candidate is paved with challenges, many of which are dictated not by the molecule's pharmacology, but by its fundamental physicochemical properties. These characteristics—solubility, lipophilicity, and ionization state (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and therapeutic efficacy.
This guide provides a comprehensive technical overview of the key physicochemical properties of the novel scaffold, 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol. While empirical data for this specific molecule is not yet widely published, this document serves as both a repository of predicted values and, more importantly, a detailed manual of the experimental protocols necessary for their rigorous determination. As Senior Application Scientists, our role is not merely to provide data, but to illuminate the path to acquiring robust, reliable results. The methodologies detailed herein are designed to be self-validating systems, ensuring the scientific integrity of your characterization efforts.
Molecular Overview: 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol
The molecule at the heart of this guide is a hydroxylated derivative of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core. This scaffold is of significant interest in medicinal chemistry, with related benzazepine structures being investigated for a range of therapeutic applications.[1][2] The introduction of a hydroxyl group at the 6-position on the aromatic ring is anticipated to significantly modulate the compound's properties compared to its parent structure, particularly its solubility and potential for hydrogen bonding.
Table 1: Core Physicochemical Properties of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol
| Property | Value (Predicted/Calculated) | Source/Method |
| IUPAC Name | 2,3,4,5-tetrahydro-1H-1-benzazepin-6-ol | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | - |
| CAS Number | Not available | - |
| Predicted pKa | ~9.5 (amine), ~10.0 (phenol) | Chemically Predicted |
| Predicted LogP | ~1.5 - 2.0 | Chemically Predicted |
| Polar Surface Area | 32.26 Ų | Chemically Predicted |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 2 | - |
Note: The predicted values for pKa and LogP are estimations based on the parent scaffold and the known effects of phenolic and secondary amine functional groups. Experimental verification is essential and the primary focus of this guide.
The Solubility Profile: A Critical Determinant of Bioavailability
Aqueous solubility is a paramount property influencing a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. Low solubility is a frequent cause of failure for promising drug candidates. We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility: Early-Stage Assessment
In early drug discovery, compounds are often available in small quantities and are typically stored in DMSO. Kinetic solubility assays are high-throughput methods that measure the solubility of a compound as it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[3][4][5][6] This provides a rapid assessment of a compound's behavior under non-equilibrium conditions, which can be representative of initial dissolution in the gut.
This protocol leverages the principle that a compound precipitating out of solution will form particles that scatter light, which can be measured by a nephelometer or a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).[4]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Buffer: Using a liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to wells containing a larger volume (e.g., 98 µL) of phosphate-buffered saline (PBS), pH 7.4. This results in a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature (25°C) for a defined period, typically 1-2 hours, with gentle shaking.
-
Measurement: Measure the turbidity (absorbance) of each well at 620 nm using a plate reader.
-
Data Analysis: Plot the measured absorbance against the compound concentration. The concentration at which a significant increase in absorbance is observed (the precipitation point) is determined as the kinetic solubility.
Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.
Thermodynamic Solubility: The Gold Standard
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is a more time-consuming but more accurate measure, crucial for lead optimization and pre-formulation studies. The shake-flask method is the universally accepted standard for this determination.[5][7]
-
Compound Addition: Add an excess amount of solid 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol to a series of vials containing the aqueous buffer of interest (e.g., PBS at pH 7.4, and buffers at other relevant pH values like 1.2 and 6.8).
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Ionization State (pKa): The Driver of Solubility and Permeability
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol, there are two ionizable centers: the secondary amine in the azepine ring (basic) and the hydroxyl group on the benzene ring (acidic). The ionization state profoundly affects a compound's solubility, lipophilicity, and ability to permeate biological membranes. UV-Vis spectrophotometry provides a robust method for pKa determination, provided the molecule has a chromophore close to the ionization center.[8][9][10]
This method relies on the change in the UV-Vis absorbance spectrum of the compound as it ionizes.
-
Buffer Preparation: Prepare a series of buffers with constant ionic strength covering a wide pH range (e.g., from pH 2 to pH 12).
-
Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.
-
Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed amount of the stock solution to each well containing the different pH buffers.
-
Spectral Acquisition: Measure the full UV-Vis spectrum (e.g., 220-450 nm) for each well using a plate reader.
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at these key wavelengths against pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.[11]
-
Caption: Workflow for pKa Determination using UV-Vis Spectrophotometry.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the "greasiness" of a molecule, is a critical factor in its ability to cross cell membranes. It is typically measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) for ionizable compounds.[12][][14] The shake-flask method, using n-octanol and water (or buffer), remains the gold-standard for its direct measurement.[15][16]
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing them to separate overnight.
-
Compound Dosing: Prepare a stock solution of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a vial containing a known volume of the pre-saturated PBS. The ratio of the volumes can be adjusted based on the expected LogD.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method like LC-MS/MS.
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
Conclusion and Forward Look
The successful progression of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol, or any drug candidate, is critically dependent on a thorough understanding of its physicochemical properties. This guide has outlined the core parameters—solubility, pKa, and lipophilicity—and provided detailed, field-proven protocols for their experimental determination. While predictive models offer valuable initial insights, they are no substitute for empirical data.
The interplay between these properties is complex; for instance, the basic amine and acidic phenol will make the solubility and lipophilicity of this molecule highly pH-dependent. A comprehensive pH-solubility and pH-lipophilicity profile is therefore essential. By rigorously applying the methodologies described herein, researchers and drug development professionals can build a robust data package, enabling informed decisions, mitigating risks, and ultimately accelerating the development of new therapeutics.
References
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (n.d.). Retrieved from [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Retrieved from [Link]
-
How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Retrieved from [Link]
-
Shake Flask LogD. (n.d.). Domainex. Retrieved from [Link]
-
EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. Retrieved from [Link]
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM. Retrieved from [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed. Retrieved from [Link]
-
Kinetic solubility automated screen. (n.d.). BMG LABTECH. Retrieved from [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]
-
Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. (n.d.). Retrieved from [Link]
-
Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action. (n.d.). Retrieved from [Link]
-
Synthesis of a 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one: a muscarinic (M3) antagonist. (n.d.). J-Global. Retrieved from [Link]
-
2,3,4,5-Tetrahydro-1H-benzo[b]azepine. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
2,3,4,5-Tetrahydro-1H-benzo(d)azepine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. (2008, June 21). PubMed. Retrieved from [Link]
-
(PDF) Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors. (2016, January 18). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2023, January 21). Retrieved from [Link]
-
1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. (n.d.). PubChem. Retrieved from [Link]
-
Experimental and Theoretical Studies on a Derivative of Tetrahydro-1H-Benzodiazepine. (n.d.). Retrieved from [Link]
Sources
- 1. 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | 1701-57-1 [chemicalbook.com]
- 2. 2,3,4,5-Tetrahydro-1H-benzo[b]azepine [oakwoodchemical.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 5. enamine.net [enamine.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. ulm.edu [ulm.edu]
- 12. Shake Flask LogD | Domainex [domainex.co.uk]
- 14. acdlabs.com [acdlabs.com]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diposit.ub.edu [diposit.ub.edu]
